2,6-Difluoro-3-(methylthio)benzyl alcohol
Overview
Description
“2,6-Difluoro-3-(methylthio)benzyl alcohol” is a chemical compound with the molecular formula C8H8F2OS . It has a molecular weight of 190.21 g/mol . This compound is widely used in various fields of research and industry.
Molecular Structure Analysis
The InChI code for “2,6-Difluoro-3-(methylthio)benzyl alcohol” is 1S/C8H8F2OS/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis Applications
2,6-Difluoro-3-(methylthio)benzyl alcohol is utilized in various synthesis processes. For example, it's involved in the synthesis of benzyl ethers from alcohols, as demonstrated in a study where a pyridinium salt was used for benzylation of alcohols, yielding good to excellent results (Poon & Dudley, 2006). Additionally, it plays a role in the synthesis of trifluoromethyl ethers and difluoro(methylthio)methyl ethers of phenols and aliphatic alcohols, as evidenced by a study where dithiocarbonates reacted with IF5-pyridine-HF (Inoue, Fuse & Hara, 2015).
Reaction and Mechanistic Studies
The compound is also key in studying reaction mechanisms. A research demonstrated the secondary benzylation of various nucleophiles using secondary benzyl alcohol and metal triflates (Noji et al., 2003). Another study explored the oxidative rearrangement of benzyl alcohols to form benzyl fluoromethyl ethers, showcasing the compound's role in such transformations (Ochiai, Yoshimura & Miyamoto, 2009).
Catalytic Applications
2,6-Difluoro-3-(methylthio)benzyl alcohol has been used in catalytic processes. A study highlighted the half-sandwich ruthenium(II) complexes of 1,2,3-triazole based organosulfur/-selenium ligands, emphasizing the compound's relevance in catalyst design and application (Saleem et al., 2013).
Safety and Hazards
The safety information for “2,6-Difluoro-3-(methylthio)benzyl alcohol” includes the following hazard statements: H315, H319, H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust and contact with skin and eyes .
properties
IUPAC Name |
(2,6-difluoro-3-methylsulfanylphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2OS/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQZXCPQIATUBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)F)CO)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3-(methylthio)benzyl alcohol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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